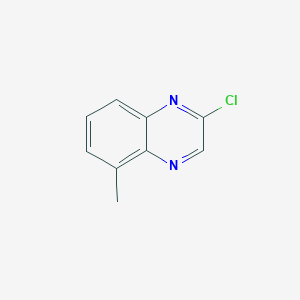

2-Chloro-5-methylquinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-methylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-3-2-4-7-9(6)11-5-8(10)12-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSCSMIVGRTCQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(C=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80506873 | |

| Record name | 2-Chloro-5-methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61148-17-2 | |

| Record name | 2-Chloro-5-methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 5 Methylquinoxaline and Analogous Chloro Methylquinoxalines

De Novo Synthesis Approaches to the Quinoxaline (B1680401) Core

The foundation of the synthesis is the creation of the bicyclic quinoxaline ring system. This is most commonly achieved through condensation reactions that form the pyrazine (B50134) ring onto a pre-existing benzene (B151609) derivative.

The classical and most widely used method for constructing the quinoxaline skeleton is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. chim.itencyclopedia.pub This versatile reaction allows for the formation of a wide array of substituted quinoxalines by varying the substituents on both the diamine and the dicarbonyl reactant. sapub.orgnih.gov The reaction is robust and can be performed under various conditions, from traditional heating in solvents like ethanol (B145695) or acetic acid to more modern, green chemistry approaches. encyclopedia.pubmdpi.com

For the specific synthesis of a 5-methylquinoxaline (B1213170) derivative, the strategy involves starting with a methylated diamine. The key precursor is 3-methyl-1,2-phenylenediamine, where the methyl group is already positioned to become the C5-substituent on the final quinoxaline ring. Condensation of this diamine with a suitable 1,2-dicarbonyl compound, such as glyoxal (B1671930) or pyruvic acid derivatives, directly yields the 5-methylquinoxaline core. sdiarticle4.com

A common and efficient route to 2-chloroquinoxalines involves the preparation of a 2-hydroxyquinoxaline (B48720) (which exists in tautomeric equilibrium with the more stable 2(1H)-quinoxalinone) as a key intermediate. sdiarticle4.com This precursor is synthesized by reacting an o-phenylenediamine with an α-ketoacid or its ester. mdpi.com

In the context of preparing 2-chloro-5-methylquinoxaline, the synthesis begins with the condensation of 3-methyl-1,2-phenylenediamine and a pyruvate (B1213749), such as ethyl pyruvate or pyruvic acid. sdiarticle4.comnih.gov This reaction, often carried out by refluxing in a solvent like n-butanol or ethanol, yields 5-methylquinoxalin-2(1H)-one. mdpi.comresearchgate.net This quinoxalinone is a stable, crystalline solid that serves as the direct precursor for the subsequent chlorination step.

Regioselective Introduction of Chlorine and Methyl Substituents

With the core ring system established, the next critical phase is the introduction of the specific chloro and methyl substituents at the desired positions. The term "regioselective" is key, as the placement of these groups dictates the identity and properties of the final molecule.

The conversion of the 2(1H)-quinoxalinone intermediate to a 2-chloroquinoxaline (B48734) is a standard transformation in heterocyclic chemistry. The hydroxyl group of the quinoxalinone tautomer is replaced by a chlorine atom using a chlorinating agent. The most commonly employed reagent for this purpose is phosphorus oxychloride (POCl₃). mdpi.comnih.gov

The reaction typically involves heating the quinoxalinone (e.g., 5-methylquinoxalin-2(1H)-one) in an excess of POCl₃ under reflux. nih.govsemanticscholar.org The high electrophilicity of the C2 position in the quinoxaline ring system facilitates this nucleophilic substitution. researchgate.netbeilstein-journals.org After the reaction is complete, the excess POCl₃ is carefully removed, and the mixture is quenched with ice water to precipitate the 2-chloroquinoxaline product. nih.gov This method is highly effective for producing 2-chloro-3-methylquinoxaline (B189447) and, by extension, this compound from their respective quinoxalinone precursors. researchgate.net

The most straightforward and widely used strategy to ensure the methyl group resides at the C5 position is to begin the synthesis with a precursor that already contains the methyl group in the correct location. As outlined in section 2.1.1, the use of 3-methyl-1,2-phenylenediamine as the starting material is the preferred method. The condensation reaction to form the quinoxaline ring does not alter the substitution on the benzene portion of the molecule, thus locking the methyl group into the 5-position (or the 8-position, depending on the other substituents, though in this case it is unambiguously C5).

While advanced methods for direct C-H functionalization exist for some heterocyclic systems, they are generally more complex and may lack the high regioselectivity required. researchgate.net Therefore, building the desired substitution pattern from a pre-functionalized starting material remains the most practical and efficient approach for incorporating the C5-methyl group.

Optimization of Reaction Conditions for Synthesis (e.g., solvents, catalysts, temperature, reaction time)

The efficiency, yield, and environmental impact of the synthesis of quinoxalines can be significantly improved by optimizing reaction conditions. Research has focused heavily on the initial condensation step, exploring various catalysts, solvents, and energy sources.

For the condensation of o-phenylenediamines and 1,2-dicarbonyls, a range of conditions has been shown to be effective. Microwave irradiation has been demonstrated to dramatically reduce reaction times from hours to minutes and often allows the reaction to proceed without a solvent ("dry" conditions), simplifying purification and reducing waste. tandfonline.comtandfonline.com

A variety of catalysts can be employed to promote the condensation reaction, often allowing for milder conditions (e.g., room temperature) and the use of greener solvents like water or ethanol. encyclopedia.pub The choice of catalyst can influence reaction time and yield, as shown in the table below.

Table 1: Optimization of Reaction Conditions for Quinoxaline Synthesis

| Catalyst | Solvent | Temperature | Time | Yield Range | Reference(s) |

|---|---|---|---|---|---|

| None (Microwave) | None | N/A (Microwave) | 3–6 min | 20–94% | tandfonline.com |

| Iodine (I₂) | DMSO | Room Temp | 12 h | 80–90% | encyclopedia.pub |

| Cerium (IV) Ammonium (B1175870) Nitrate (CAN) | Acetonitrile (B52724)/Water | Room Temp | 20 min | up to 98% | encyclopedia.pub |

| Zinc Triflate | Acetonitrile | Room Temp | N/A | up to 90% | encyclopedia.pub |

| Iridium-NHC Complex | 2,2,2-trifluoroethanol | Reflux | 20 h | ~77% | mdpi.com |

The chlorination step using POCl₃ is typically conducted under reflux, with reaction times often around 90 minutes to ensure complete conversion of the quinoxalinone to the chloro-derivative. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-chloro-3-methylquinoxaline |

| 2-hydroxyquinoxaline |

| 2(1H)-quinoxalinone |

| 3-methyl-1,2-phenylenediamine |

| 3-methyl-2-hydroxyquinoxaline |

| 3-methylquinoxalin-2(1H)-one |

| 5-methyl-2-hydroxyquinoxaline |

| 5-methylquinoxalin-2(1H)-one |

| Acetonitrile |

| Cerium (IV) ammonium nitrate |

| Ethanol |

| Ethyl pyruvate |

| Glyoxal |

| n-Butanol |

| o-phenylenediamine |

| Phosphorus oxychloride (POCl₃) |

| Pyruvic acid |

| Water |

Chemical Reactivity and Derivatization of 2 Chloro 5 Methylquinoxaline

Nucleophilic Substitution Reactions at the C2-Chloro Position

The chlorine atom at the C2 position of the quinoxaline (B1680401) ring is susceptible to nucleophilic substitution, a reaction facilitated by the electron-withdrawing nature of the pyrazine (B50134) nitrogen atoms. This reactivity allows for the introduction of a wide range of functional groups through reactions with various nucleophiles.

2-Chloro-5-methylquinoxaline can react with oxygen-based nucleophiles, such as phenols, to form corresponding ether linkages. In a reaction analogous to that of 2-chloro-3-methylquinoxaline (B189447), treatment with a substituted phenol (B47542) like 4-hydroxybenzaldehyde (B117250) in a solvent such as acetonitrile (B52724) under reflux conditions leads to the displacement of the chlorine atom. savemyexams.comijpsr.com This substitution results in the formation of a new carbon-oxygen bond, yielding a phenoxy-quinoxaline derivative. savemyexams.comvulcanchem.comlumenlearning.com The reaction typically proceeds by heating the reactants, often for extended periods, to ensure complete conversion. savemyexams.comijpsr.com The resulting aryl ether derivatives can serve as intermediates for further functionalization, for example, by reacting the aldehyde group to form Schiff bases. savemyexams.com

Nitrogen-containing nucleophiles readily react with this compound to yield a variety of amino-substituted derivatives. The reaction with aromatic amines, for instance, can be carried out by refluxing the chloroquinoxaline with the desired amine in a solvent like dry benzene (B151609), often in the presence of a base such as anhydrous potassium carbonate and a catalyst like potassium iodide. chemguide.co.ukmsu.edu This process yields 2-(arylamino)-5-methylquinoxalines. chemguide.co.ukmasterorganicchemistry.commdpi.com

Similarly, reaction with hydrazine (B178648) hydrate (B1144303) displaces the chlorine atom to form 2-hydrazino-5-methylquinoxaline. libretexts.org This hydrazino derivative is a key precursor for building fused heterocyclic rings, such as triazoloquinoxalines. libretexts.orgthieme-connect.de Secondary amines, such as piperidine (B6355638), have also been shown to react with chloroquinoxalines to yield the corresponding 2-(piperidin-1-yl)quinoxaline derivatives.

Table 1: Nucleophilic Substitution Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagents & Conditions | Product Type |

| Aromatic Amines | Dry Benzene, Anhydrous K₂CO₃, KI, Reflux | 2-(Arylamino)-5-methylquinoxalines |

| Hydrazine Hydrate | Ethanol (B145695), Reflux | 2-Hydrazino-5-methylquinoxaline |

| Secondary Amines (e.g., Piperidine) | N/A | 2-(Piperidin-1-yl)-5-methylquinoxaline |

The C2-chloro group can also be displaced by sulfur-based nucleophiles. For example, the reaction of 2-chloro-3-methylquinoxaline with mercaptoacetic acid in dry benzene with potassium carbonate as a base results in the formation of 2-(carboxymethylthio)-3-methylquinoxaline. chemguide.co.ukmdpi.com This demonstrates the facility of forming a C-S bond at this position. The general reactivity extends to other thiols, where the chlorine atom can be substituted by various mercapto compounds, allowing for the synthesis of diverse thioether derivatives. sdiarticle4.com

Reactions Involving the Methyl Group (e.g., Side-Chain Functionalization, Bromination)

The methyl group attached to the benzene ring at the C5 position can undergo radical substitution reactions, most notably bromination. The side-chain bromination of 5-methylquinoxaline (B1213170) can be achieved using N-Bromosuccinimide (NBS) as the bromine source, with a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), in a solvent such as chlorobenzene. This reaction proceeds via a radical chain mechanism to selectively replace a hydrogen atom of the methyl group with a bromine atom, yielding 5-(bromomethyl)quinoxaline. This brominated derivative is a highly reactive intermediate, as the bromomethyl group is an excellent electrophile for subsequent nucleophilic substitution reactions.

Functionalization of the Benzene Ring

Direct electrophilic substitution on the benzene portion of the quinoxaline ring system is generally challenging due to the deactivating effect of the two nitrogen atoms in the pyrazine ring, which withdraw electron density from the entire bicyclic system. Standard electrophilic aromatic substitution reactions, such as nitration, require harsh, forcing conditions. For the parent quinoxaline, nitration with a mixture of concentrated nitric acid and oleum (B3057394) yields only small amounts of 5-nitroquinoxaline (B91601) and 5,7-dinitroquinoxaline. chemguide.co.uk

Cyclocondensation and Annulation Reactions to Form Fused Heterocycles (e.g., Tetrazolyl, Triazolyl Quinoxalines)

This compound is a valuable substrate for synthesizing fused heterocyclic systems through cyclocondensation and annulation reactions. A key reaction involves the substitution of the C2-chloro group with an azide (B81097) ion (from sodium azide), which can then undergo intramolecular cyclization to form a tetrazole ring. This reaction leads to the formation of tetrazolo[1,5-a]quinoxaline (B8696438) derivatives.

Furthermore, the 2-hydrazino derivative, formed by reacting this compound with hydrazine, is a crucial intermediate for creating fused triazole rings. libretexts.org The hydrazino group can be cyclized with various reagents. For example, reaction with orthoesters or trifluoroacetic acid yields 1,2,4-triazolo[4,3-a]quinoxalines. libretexts.org These fused systems are of significant interest due to their pharmacological properties.

Table 2: Synthesis of Fused Heterocycles

| Starting Material | Reagents & Conditions | Fused Heterocycle Product |

| This compound | 1. Sodium Azide (NaN₃), DMSO, Heat | Tetrazolo[1,5-a]quinoxaline |

| This compound | 1. Hydrazine Hydrate2. Orthoesters / Trifluoroacetic Acid | chemguide.co.ukmasterorganicchemistry.comTriazolo[4,3-a]quinoxaline |

Spectroscopic Characterization and Structural Elucidation of 2 Chloro 5 Methylquinoxaline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy of 2-Chloro-5-methylquinoxaline and its derivatives reveals characteristic signals for the protons in different chemical environments. In a related compound, 2-chloro-3-methylquinoxaline (B189447), the methyl protons exhibit a singlet at approximately δ 2.85 ppm, while the aromatic protons appear as a multiplet centered around δ 7.85 ppm. oup.com For 6-Methyl-2,3-diphenylquinoxaline, the methyl protons resonate at δ 2.64 ppm as a singlet. niscpr.res.in The aromatic protons show a more complex pattern, with signals at δ 7.63 (d, 1H, J= 8.5 Hz), δ 8.03 (s, 1H), and δ 8.14 (d, 1H, J= 8.5 Hz). niscpr.res.in

The chemical shifts of protons are influenced by the electronic effects of neighboring atoms and functional groups. chemistrysteps.com Protons attached to sp³ hybridized carbons, such as the methyl group, typically appear in the upfield region (around 1-2 ppm), while those on sp² hybridized carbons, like the aromatic protons, are found further downfield (around 7-8 ppm). chemistrysteps.com

Interactive Data Table: ¹H NMR Chemical Shifts (ppm) for this compound Derivatives

| Compound | Methyl Protons (s) | Aromatic Protons (m) | Reference |

| 2-Chloro-3-methylquinoxaline | 2.85 | 7.85 | oup.com |

| 6-Methyl-2,3-diphenylquinoxaline | 2.64 | 7.35-8.14 | niscpr.res.in |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In quinoxaline (B1680401) derivatives, the carbon chemical shifts are sensitive to the nature and position of substituents. psu.edu For 6-Methyl-2,3-diphenylquinoxaline, the methyl carbon appears at δ 22.01 ppm. niscpr.res.in The aromatic and quinoxaline ring carbons resonate in the range of δ 127.69 to 153.07 ppm. niscpr.res.in The carbon atoms of the quinoxaline core in various derivatives show distinct chemical shifts, which aids in their structural assignment. psu.edu

Generally, carbon atoms in different environments exhibit a wide range of chemical shifts. oregonstate.educognitoedu.org Alkane carbons are typically found between 10-50 ppm, while aromatic and alkene carbons resonate in the 110-170 ppm region. oregonstate.educognitoedu.org The presence of electronegative atoms like chlorine can further influence these shifts. cognitoedu.org

Interactive Data Table: ¹³C NMR Chemical Shifts (ppm) for Quinoxaline Derivatives

| Compound | Methyl Carbon | Aromatic/Quinoxaline Carbons | Reference |

| 6-Methyl-2,3-diphenylquinoxaline | 22.01 | 127.69 - 153.07 | niscpr.res.in |

| 2,3-Diphenylquinoxaline | - | 128.70 - 153.91 | niscpr.res.in |

| 6-Chloro-2,3-diphenylquinoxaline | - | 128.52 - 154.71 | niscpr.res.in |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for the unambiguous assignment of proton and carbon signals, especially in complex molecules. harvard.eduresearchgate.net These experiments reveal correlations between coupled nuclei, providing definitive evidence for the connectivity of atoms within the molecular structure. While specific 2D NMR data for this compound is not detailed in the provided results, the application of these techniques is a standard practice for the structural elucidation of such compounds. harvard.eduresearchgate.net

Vibrational Spectroscopy

FT-IR spectroscopy of quinoxaline derivatives shows characteristic absorption bands corresponding to the various vibrational modes of the molecule. For instance, a vibrational analysis of 2-chloro-3-methylquinoxaline identified a band for the aryl halide (C-Cl) stretching at 1138.5 cm⁻¹. uctm.edu In related quinoxaline N-oxides, N-O stretching vibrations are observed in the region of 1350-1379 cm⁻¹, and ring stretching vibrations appear around 1505-1603 cm⁻¹. pjsir.org The C-Cl stretching frequency in chloro-substituted aromatic compounds is generally found in the 550-850 cm⁻¹ range. researchgate.net

Interactive Data Table: Characteristic FT-IR Frequencies (cm⁻¹) for Quinoxaline Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Compound Type | Reference |

| C-Cl Stretch | 1138.5 | 2-Chloro-3-methylquinoxaline | uctm.edu |

| C-Cl Stretch | 550-850 | Chloro-aromatics | researchgate.net |

| N-O Stretch | 1350-1379 | Quinoxaline N-oxides | pjsir.org |

| Ring Stretch | 1505-1603 | Quinoxaline N-oxides | pjsir.org |

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and is particularly useful for studying the low-frequency lattice vibrations in solids, which can help differentiate between polymorphs. spectroscopyonline.com While specific Raman data for this compound was not found, studies on similar chlorinated aromatic compounds show C-Cl stretching vibrations appearing in the FT-Raman spectra. researchgate.net For example, in 4-chloro-2-methylaniline (B164923) and 4-chloro-3-methylaniline, C-Cl stretching bands are observed in their Raman spectra. researchgate.net The differentiation of crystal forms of organic molecules is a key application of Raman spectroscopy, focusing on the differences in peak positions in both the fingerprint and lattice vibrational regions. spectroscopyonline.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information helps in confirming the molecular weight of a compound and can also be used to deduce its structure by analyzing fragmentation patterns.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a high-voltage capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer.

For quinoxaline derivatives, ESI-MS typically results in the formation of protonated molecules [M+H]⁺. nih.govnih.gov This technique is highly sensitive and specific for the structural identification of novel quinoxaline derivatives in the gas phase. nih.gov Low-energy collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) can be employed to rationalize the breakdown routes of these protonated molecules. nih.govimist.ma By selecting precursor ions and subjecting them to CID, characteristic fragmentation patterns are obtained, which aid in the structural elucidation of the compounds. nih.govimist.ma

A study on novel synthetic 1-N-glycoside-quinoxalinone derivatives demonstrated the utility of ESI-MS/MS in their structural characterization. nih.gov The breakdown routes of the protonated molecules were successfully rationalized using low-energy CID-MS/MS analyses. nih.gov Similarly, the structures of newly synthesized oxazolidinyl quinoxaline derivatives were confirmed using ESI-MS and ESI-MS/MS analysis. imist.maresearchgate.net

Table 1: ESI-MS Data for Selected Quinoxaline Derivatives

| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Retention Time (RT) (min) |

| N',N'''-(quinoxaline-2,3-diyl)bis(4-bromobenzenesulfonohydrazide) | C₂₄H₁₈Br₂N₆O₄S₂ | 627.9 | 627.9 | 4.95 |

| 2-(4-chlorophenylsulfonamido)quinoxaline | C₁₄H₁₁ClN₄O₂S | 403 | 403 | 4.87 |

| 3-butyl-2-(2-phenylethynyl)quinoxaline | C₂₀H₁₈N₂ | 287.1470 | 287.1545 | N/A |

| 3-butyl-N-phenylquinoxalin-2-amine | C₁₈H₁₉N₃ | 278.1579 | 278.1659 | N/A |

| 2-butyl-3-(furan-2-yl)quinoxaline | C₁₆H₁₆N₂O | 253.1263 | 253.1339 | N/A |

Data sourced from multiple studies. nih.govnih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. thieme-connect.comresearchgate.net This is a crucial step in the identification and characterization of new compounds. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

HRMS has been widely used to confirm the structures of various newly synthesized quinoxaline derivatives. For instance, the elemental compositions of several 2,3-disubstituted quinoxalines were confirmed by HRMS, with the found mass values being in close agreement with the calculated values. nih.gov In another study, HRMS was used to characterize a series of triketone-containing quinoxaline derivatives. nih.gov The structures of various substituted quinoxalines, including bromo- and nitro-derivatives, have also been confirmed using HRMS (ESI). rsc.org

Table 2: HRMS Data for Representative Quinoxaline Derivatives

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

| 6-Bromo-2,3-bis[(E)-2-(thiophen-2-yl)vinyl]quinoxaline | C₂₀H₁₄BrN₂S₂ | 424.9782 | 424.9798 |

| 6-Nitro-2,3-bis[(E)-2-(thiophen-2-yl)vinyl]quinoxaline | C₂₀H₁₄N₃O₄ | 360.0984 | 360.0995 |

| 6-Bromo-2,3-bis[(E)-4-fluorostyryl]quinoxaline | C₂₄H₁₆BrF₂N₂ | 449.0465 | 449.0455 |

| 6-Bromo-2,3-bis[(E)-4-bromostyryl]quinoxaline | C₂₄H₁₆Br₃N₂ | 568.8864 | N/A |

Data sourced from a study on the synthesis of quinoxalines. rsc.org

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For quinoxaline derivatives, the observed absorption bands are typically due to π→π* and n→π* transitions. asmarya.edu.ly

The electronic absorption spectra of quinoxaline derivatives are influenced by the nature and position of substituents on the quinoxaline ring, as well as the solvent used for the measurement. nih.govacademicjournals.org The π-electron system of the quinoxaline ring is responsible for the characteristic absorption bands. nih.gov Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to simulate and interpret the experimental UV-Vis spectra, providing insights into the nature of the electronic transitions. nih.gov

In a study of 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxalines, the unsubstituted derivative showed three absorption maxima at 294, 342, and 380 nm, which were attributed to electron transfer from the 4-quinolone to the quinoxaline moiety. nih.gov The introduction of substituents had a minor effect on the position of the low-energy absorption bands but decreased the intensity of the high-energy band. nih.gov Another study on acenaphtho[1,2-b]quinoxaline (B1266190) derivatives investigated the effect of solvent polarity on the absorption spectra, interpreting the spectral behavior in terms of dipole moments in the ground and excited states. academicjournals.org

Computational studies on 2-chloro-5-fluoro-3-methylquinoxaline (B11903736) predict characteristic π→π* transitions and n→π* transitions in the 300-320 nm range, arising from the lone pairs on the nitrogen atoms. vulcanchem.com The electronic transitions in quinoxaline derivatives are often of a π→π* character, corresponding to the excitation of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). nih.gov The solvent can play a significant role; for instance, a slight hypsochromic (blue) shift of the low-energy absorption bands was observed when the solvent was changed from DMSO to a DMSO/water mixture. nih.gov

Table 3: UV-Vis Absorption Maxima for Selected Quinoxaline Derivatives in DMSO

| Compound | λ_max (nm) | log ε |

| Unsubstituted 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline | 294, 342, 380 | N/A |

| 6,7-dichloroquinoxaline-2,3-diol | 350, 445 | N/A |

| Another quinoxaline derivative | 324, 410 | N/A |

Data compiled from various sources. asmarya.edu.lynih.gov

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. hzdr.dehzdr.de It provides precise information about bond lengths, bond angles, and intermolecular interactions, which are essential for a complete structural characterization. hzdr.dehzdr.de

Single crystal X-ray diffraction is the gold standard for determining the molecular structure of crystalline compounds. hzdr.dehzdr.decarleton.edu By irradiating a single crystal with X-rays, a diffraction pattern is produced that is characteristic of the crystal's internal lattice structure. carleton.edu Analysis of this pattern allows for the precise determination of the positions of atoms within the crystal.

The structures of numerous quinoxaline derivatives have been unequivocally confirmed using single-crystal X-ray analysis. nih.govtandfonline.comtandfonline.comnih.gov For example, the structures of two newly synthesized quinoxaline derivatives, ethyl 4-(2-ethoxy-2-oxoethyl)-3-oxo-3,4-dihydroquinoxaline-2-carboxylate and 3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide, were confirmed by this method. tandfonline.comnih.gov Similarly, the crystal structure of 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide was determined, revealing that it belongs to the monoclinic crystal system. mdpi.com

The experimental setup for single-crystal X-ray diffraction typically involves a diffractometer equipped with a radiation source (e.g., Mo Kα), a goniometer to orient the crystal, and a detector. hzdr.demdpi.comkrossing-group.de

Table 4: Crystallographic Data for Selected Quinoxaline Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide | Monoclinic | C2/c | 14.4320(12) | 10.7514(9) | 13.2728(11) | 90.784(2) |

| 3-Hydroxy-5,5-dimethyl-2-(3-ethoxyquinoxaline-6-carbonyl)cyclohex-2-en-1-one | Monoclinic | P2₁/c | 10.1554(6) | 9.6491(6) | 17.7645(10) | N/A |

| 6-Chloro-3-ethoxycarbonyl-2-methylquinoxaline 1,4-Dioxide | Monoclinic | P2₁/a | 7.491(2) | 13.598(5) | 24.547(7) | 91.34(1) |

Data from crystallographic studies. nih.govmdpi.comiucr.org

The data obtained from single-crystal X-ray diffraction allows for a detailed analysis of the molecular geometry, including bond lengths, bond angles, and torsional angles. This information is crucial for understanding the conformation of the molecule in the solid state.

In many quinoxaline derivatives, the quinoxaline ring system is found to be essentially planar. iucr.org However, substituents attached to the ring can be twisted out of this plane. For instance, in one derivative, the carboxyl group was twisted out of the dihydroquinoxaline plane, and another substituent was nearly perpendicular to it. tandfonline.com The planarity of the quinoxaline moiety is a common feature, which can enable interactive binding with DNA. mdpi.com

Conformational analysis of quinoxaline derivatives is also important for understanding their biological activity and physical properties. mdpi.comresearchgate.net For example, in a study of steroidal quinoxalines, the conformation of the steroid rings and the helicity of the quinoxaline chromophore were determined. mdpi.com The introduction of substituents can influence the conformation; for example, noncovalent conformational locks have been used to maintain backbone rigidity in quinoxaline-based polymers. acs.org The study of different conformers is important as they can have different stabilities and properties. researchgate.net

Table 5: Selected Bond Lengths for 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide

| Bond | Length (Å) |

| O(3)-N(2) | 1.3844(14) |

| O(1)-N(1) | 1.2903(13) |

Data from a single-crystal X-ray diffraction study. mdpi.com

Intermolecular Interactions and Crystal Packing Motifs

The supramolecular architecture of quinoxaline derivatives in the solid state is dictated by a complex interplay of various intermolecular interactions. These non-covalent forces, including hydrogen bonds, π-π stacking, and other weaker contacts, determine the crystal packing and ultimately influence the material's physicochemical properties. While specific crystallographic data for this compound is not extensively detailed in the surveyed literature, analysis of its close structural analogs and other substituted quinoxalines provides significant insight into its expected solid-state behavior.

Detailed studies on quinoxaline derivatives reveal that their crystal structures are often stabilized by a combination of hydrogen bonds and π-π stacking interactions. nih.govnih.gov The nature and prevalence of these interactions are highly dependent on the substituents attached to the quinoxaline core.

For instance, the crystal structure of 2-Chloro-3-methylquinoxaline , a close isomer of the title compound, is reported to be essentially planar. researchgate.net In this case, classical hydrogen bonds are absent; instead, the packing is influenced by a weak C—H···π interaction. researchgate.net This suggests that in molecules lacking strong hydrogen bond donors or acceptors, packing can be governed by weaker interactions involving the aromatic system.

In derivatives featuring appropriate functional groups, hydrogen bonding plays a a crucial role. The nitrogen atoms of the pyrazine (B50134) ring can act as hydrogen bond acceptors. mdpi.com In the crystal structures of some derivatives, C-H···O and C-H···N hydrogen bonds are primary contributors to the formation of chains and more complex corrugated sheets. nih.gov For example, in the hydrated form of 1,4,6-trimethylquinoxaline-2,3(1H,4H)-dione, O—H⋯O and C—H⋯O hydrogen bonds link the organic molecules and water molecules into distinct double layers. iucr.org

The quinoxaline ring system is inherently aromatic, making it prone to π-π stacking interactions. These interactions are a significant stabilizing force in the crystal lattice of many derivatives. rsc.org The efficiency of this stacking is influenced by the planarity of the molecule and the steric hindrance imposed by substituents. beilstein-journals.org In some cases, π-π interactions with centroid-centroid distances as short as 3.287 Å have been observed, which is less than the interlayer distance in graphite, indicating a strong attraction. acs.org The chloro functional group can also participate in hydrophobic interactions that affect binding affinities and packing. rsc.org

The interplay of these interactions can lead to diverse supramolecular assemblies, from simple dimers and one-dimensional chains to complex three-dimensional networks. nih.govacs.orgiucr.org In one case, C-H···O and C-H···N hydrogen bonds, along with C-H···π(ring) interactions, form chains with a U-shaped cross-section. nih.gov In another derivative, π-π stacking interactions are the dominant force linking molecules into chains. nih.gov

Computational and Theoretical Investigations of 2 Chloro 5 Methylquinoxaline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Chloro-5-methylquinoxaline, DFT studies offer a detailed understanding of its fundamental chemical characteristics.

Geometry Optimization and Electronic Structure Calculations

DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. arabjchem.orgresearchgate.net This process, known as geometry optimization, minimizes the energy of the molecule to find its equilibrium structure. The optimized geometry provides precise bond lengths and angles. For instance, in a related quinoxaline (B1680401) derivative, theoretical bond distances calculated by DFT were found to be consistent with experimental X-ray diffraction data, with minimal error. arabjchem.org

Electronic structure analysis reveals the distribution of electrons within the molecule. In similar quinoxaline systems, DFT calculations have shown that the highest occupied molecular orbitals (HOMO) are typically distributed over the entire diphenylquinoxaline moiety, indicating a fully conjugated structure. Conversely, the lowest unoccupied molecular orbitals (LUMO) tend to be localized on the quinoxaline part due to its electron-withdrawing nature. These calculations are crucial for understanding the molecule's electronic behavior and reactivity.

Table 1: Selected Optimized Geometrical Parameters of a Quinoxaline Derivative (MOQTA) from DFT Calculations

| Parameter | Bond Length (Å) - X-ray | Bond Length (Å) - DFT | Bond Angle (°) - X-ray | Bond Angle (°) - DFT |

| C1-N1 | 1.366 | 1.373 | C2-N1-C9 | 116.3 |

| N1-C9 | 1.320 | 1.314 | C1-N2-C10 | 117.8 |

| N2-C10 | 1.385 | 1.391 | N1-C9-C4 | 121.6 |

| C9-C4 | 1.472 | 1.476 | N2-C1-C6 | 121.3 |

Note: Data for a related quinoxaline derivative, MOQTA, is presented to illustrate typical results from DFT calculations. arabjchem.org

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. acadpubl.eu A smaller energy gap suggests higher reactivity and lower stability. For quinoxaline derivatives, the HOMO-LUMO gap is analyzed to predict their chemical behavior. researchgate.netresearchgate.net For example, in studies of quinoxaline-based inhibitors, a small HOMO-LUMO gap was correlated with good inhibitory activity. scispace.com The distribution of HOMO and LUMO densities indicates the likely sites for electrophilic and nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Quinoxaline Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.10 |

Note: The values are representative for a quinoxaline derivative and illustrate the outputs of FMO analysis.

Global Reactivity Descriptors and Molecular Electrostatic Potential (MEP) Mapping

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. researchgate.netinformaticsjournals.co.in These descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): The resistance to change in electron distribution, calculated as (I-A)/2.

Chemical Softness (S): The reciprocal of chemical hardness (1/η).

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule, calculated as χ²/2η.

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution and reactive sites of a molecule. acadpubl.eunih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). Green regions represent neutral potential. For quinoxaline derivatives, MEP maps help identify the most likely sites for intermolecular interactions. arabjchem.org

Table 3: Calculated Global Reactivity Descriptors for a Quinoxaline Derivative

| Descriptor | Formula | Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.25 |

| Electron Affinity (A) | -ELUMO | 2.15 |

| Electronegativity (χ) | (I+A)/2 | 4.20 |

| Chemical Hardness (η) | (I-A)/2 | 2.05 |

| Chemical Softness (S) | 1/η | 0.49 |

| Electrophilicity Index (ω) | χ²/2η | 4.29 |

Note: These values are illustrative for a quinoxaline derivative.

Thermodynamic Parameters and Reaction Pathway Energetics

DFT calculations can also be used to compute various thermodynamic parameters, such as total energy and binding energy, at different temperatures. rsc.orgnih.gov These calculations are essential for understanding the stability of the molecule and the energetics of chemical reactions it might undergo. For instance, in the study of potential drug candidates, the binding energy of a ligand to a receptor is a critical parameter that can be estimated using DFT. rsc.org

Furthermore, DFT can be used to model reaction pathways and calculate the activation energies for different steps. This information is invaluable for understanding reaction mechanisms and predicting the feasibility of a particular synthetic route or chemical transformation involving this compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its behavior in a biological environment, such as its interaction with a protein target.

In studies of quinoxaline derivatives as potential drug candidates, MD simulations have been used to assess the stability of the ligand-protein complex. nih.govresearchgate.net These simulations can reveal how the ligand binds to the active site of a protein and whether the binding is stable over a period of time. The simulations can also provide information about the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov This information is crucial for the rational design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govnih.gov QSAR models are developed by correlating molecular descriptors (numerical representations of chemical structure) with experimentally determined biological activity.

For quinoxaline derivatives, QSAR studies have been employed to design new compounds with improved therapeutic properties, such as anticancer or antimicrobial activity. nih.govacs.orgresearchgate.net By identifying the key structural features that contribute to the desired activity, QSAR models can guide the synthesis of new, more potent analogues of this compound. These models can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis of compounds with a higher probability of success. nih.gov

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics, including telecommunications and signal processing. uctm.edu These materials interact with electromagnetic fields to produce new fields with altered frequencies, phases, or other propagation characteristics. uctm.edu The NLO response of a molecule is governed by its hyperpolarizability.

Theoretical calculations, particularly using Density Functional Theory (DFT), are a standard method for predicting the NLO properties of organic molecules. uctm.eduresearchgate.net For instance, studies on quinoxaline derivatives like 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione and various quinoxaline 1,4-dioxides have successfully employed DFT methods, such as B3LYP, in conjunction with basis sets like 6-311++G(d,p), to calculate key NLO parameters. uctm.eduresearchgate.netresearchgate.net

The primary parameters calculated in these studies include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). The total first-order hyperpolarizability (β_tot) is a critical value for assessing a molecule's potential as an NLO material. A higher β_tot value indicates a stronger NLO response. These calculations help in understanding the structure-property relationships, showing how different substituent groups on the quinoxaline ring can enhance NLO effects. For example, the presence of electron-donating and electron-withdrawing groups can significantly increase the hyperpolarizability. researchgate.net

While specific calculated values for this compound are not available in the cited literature, a theoretical study would involve optimizing its geometry and then computing its NLO properties. The expected data from such a study is illustrated in the table below, based on the types of values obtained for other quinoxaline derivatives.

Table 1: Illustrative NLO Properties Calculated via DFT (Note: The following data is representative of typical calculations for quinoxaline derivatives and not specific to this compound.)

| Parameter | Calculated Value (a.u.) | Description |

|---|---|---|

| Dipole Moment (μ) | Data not available | Measures the molecule's overall polarity. |

| Linear Polarizability (α) | Data not available | Describes the linear response of the electron cloud to an electric field. |

| First-Order Hyperpolarizability (β_tot) | Data not available | Quantifies the second-order NLO response. |

Hirshfeld Surface Analysis and Energy Frameworks for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. nih.goviucr.org This analysis maps the electron distribution of a molecule in its crystalline environment, providing insights into the nature and extent of various non-covalent interactions, such as hydrogen bonds and π-π stacking. nih.govresearchgate.net

The analysis generates several graphical plots:

d_norm surface: This surface maps normalized contact distances, where red spots indicate close contacts (shorter than van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions show longer contacts. nih.gov

Energy Frameworks: These frameworks provide a visual representation of the interaction energies between molecules in the crystal, helping to identify the dominant forces (e.g., electrostatic or dispersion) that stabilize the crystal structure.

Studies on various quinoxaline derivatives, such as 1,4,6-trimethylquinoxaline-2,3(1H,4H)-dione monohydrate and 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, have utilized Hirshfeld surface analysis to detail their crystal packing. nih.govuctm.edu For instance, in 1,4,6-trimethylquinoxaline-2,3(1H,4H)-dione monohydrate, the analysis revealed that H···H (51.3%) and O···H/H···O (28.6%) interactions were the most significant contributors to the crystal packing. nih.goviucr.org

For this compound, a Hirshfeld surface analysis would require its crystal structure data. The analysis would quantify the various intermolecular contacts, which are crucial for understanding its solid-state properties. A hypothetical breakdown of intermolecular contacts for this compound, based on analyses of similar chloro-substituted quinoxalines, is presented below.

Table 2: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: This data is hypothetical and represents the type of information obtained for analogous compounds, not specific results for this compound.)

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | Data not available |

| C···H/H···C | Data not available |

| Cl···H/H···Cl | Data not available |

| N···H/H···N | Data not available |

| C···C | Data not available |

| Other | Data not available |

Applications of 2 Chloro 5 Methylquinoxaline As a Synthetic Intermediate

Building Block for the Synthesis of Complex Polycyclic Heterocyclic Systems

Halomethyl-functionalized aromatic heterocycles, such as 2-chloro-5-methylquinoxaline, are widely recognized as versatile building blocks for constructing intricate polycyclic-fused heterocyclic systems. semanticscholar.org The chloro group can be readily displaced by various nucleophiles, enabling the annulation of additional rings onto the quinoxaline (B1680401) framework. This strategy has been successfully employed to synthesize a variety of complex heterocyclic structures. For instance, the reaction of this compound with appropriate binucleophilic reagents can lead to the formation of fused systems with potential biological activities. The ability to construct such complex molecular architectures is of great interest in medicinal chemistry for the development of new therapeutic agents. semanticscholar.org

Precursor for Advanced Organic Materials (e.g., Electroluminescent Materials, Organic Semiconductors)

Quinoxaline derivatives are known for their applications in the field of materials science, particularly as components of electroluminescent materials and organic semiconductors. researchgate.netscholarsresearchlibrary.comsemanticscholar.org The electron-deficient nature of the quinoxaline ring system, combined with the ability to introduce various substituents, allows for the fine-tuning of the electronic and photophysical properties of the resulting materials. This compound serves as a crucial starting material in the synthesis of these advanced organic materials. researchgate.net By replacing the chloro group with other functional moieties through cross-coupling reactions or nucleophilic substitutions, researchers can create molecules with tailored HOMO/LUMO energy levels, charge transport properties, and emission characteristics. These properties are essential for the development of efficient organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netscholarsresearchlibrary.com

Intermediate in the Synthesis of Ligands for Coordination Chemistry

The nitrogen atoms within the quinoxaline ring of this compound make it an attractive scaffold for the design of ligands in coordination chemistry. researchgate.net The introduction of coordinating groups, often by substituting the chloro atom, allows for the synthesis of ligands that can form stable complexes with various metal ions. These metal complexes have shown potential applications in catalysis and materials science. For example, Schiff base ligands derived from quinoxaline derivatives have been used to synthesize transition metal complexes that exhibit catalytic activity in reactions like phenol (B47542) hydroxylation. researchgate.net The ability to easily modify the quinoxaline core through the versatile this compound intermediate provides a powerful tool for developing new ligands with specific coordination properties and functionalities. researchgate.netacs.org

Medicinal Chemistry Research Directions and Biological Potential of 2 Chloro 5 Methylquinoxaline Derivatives

Design and Synthesis of Biologically Active Analogues

The synthesis of quinoxaline (B1680401) derivatives typically involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. For methylated and chlorinated analogues, the specific starting materials and synthetic routes are key to achieving the desired substitution pattern.

A common route to producing chloro-methylquinoxaline derivatives starts with the reaction of the appropriately substituted o-phenylenediamine with a pyruvate (B1213749) derivative. For instance, the synthesis of 2-chloro-3-methylquinoxaline (B189447) often begins with the reaction of o-phenylenediamine and ethyl pyruvate to form 2-hydroxy-3-methylquinoxaline. nih.gov This intermediate is then chlorinated using a reagent like phosphorus oxychloride (POCl₃) to yield the final 2-chloro-3-methylquinoxaline. nih.govresearchgate.net This chloro-derivative serves as a versatile intermediate for further modifications. sci-hub.se

The reactive chlorine atom at the C-2 position is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. This is a cornerstone of the design strategy for creating diverse libraries of biologically active analogues. For example, the chlorine can be displaced by:

Amines: Reaction with primary or secondary amines, such as piperidine (B6355638) or morpholine, yields 2-aminoquinoxaline derivatives. sci-hub.se

Phenols: Treatment with substituted phenols, like 4-hydroxybenzaldehyde (B117250) in the presence of a base, results in the formation of an ether linkage, producing phenoxy-quinoxaline derivatives. nih.gov

Thiols: Reaction with thiols or sodium sulfide (B99878) can produce thioether or thiol derivatives, which can then be reacted with other molecules. researchgate.netsilae.it

These primary derivatives can be further modified. For instance, aldehyde or amine functionalities introduced through these substitutions can be used to form Schiff bases by reacting them with aromatic amines or aldehydes, respectively, thereby expanding the chemical diversity of the synthesized compounds. nih.gov While these examples often utilize the 3-methyl or other isomers, the chemical principles are directly applicable to the synthesis of derivatives from 2-chloro-5-methylquinoxaline. One specific derivative of the 5-methyl isomer, 3-(Bromomethyl)-2-(2-chlorophenyl)-5-methylquinoxaline, has been synthesized, highlighting that the 5-methylquinoxaline (B1213170) core is chemically accessible for creating complex analogues. smolecule.com

Investigation of Potential as Enzyme Inhibitors (e.g., Kinase Inhibitors like VEGFR-2)

The quinoxaline scaffold is a key component in numerous compounds designed as enzyme inhibitors, particularly protein kinase inhibitors, which are crucial in cancer therapy. mdpi.com Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis in cancer cells, and its inhibition is a major strategy in developing anticancer drugs. nih.govrsc.org

Several quinoxaline derivatives have been designed and evaluated as potent VEGFR-2 inhibitors. nih.govnih.gov The design strategy often involves creating molecules with specific pharmacophoric features that can interact with the ATP-binding site of the kinase. nih.gov These features typically include:

A flat heteroaromatic head (like the quinoxaline ring) to occupy the hinge region. nih.gov

A hydrophobic spacer group. nih.gov

A hydrogen-bond donor/acceptor moiety to interact with key residues like Asp1044 and Glu883. nih.gov

A terminal hydrophobic tail to fit into an allosteric pocket. nih.gov

Studies on 3-methylquinoxaline derivatives have shown significant success in this area. For example, a series of 3-methylquinoxalin-2(1H)-one derivatives were synthesized and showed potent VEGFR-2 inhibitory activity, with some compounds exhibiting IC₅₀ values in the low nanomolar range, comparable to the reference drug Sorafenib. nih.govtandfonline.com Structure-activity relationship (SAR) studies revealed that the 3-methylquinoxalin-2(1H)-one moiety was more beneficial for activity than the corresponding 3-methylquinoxaline-2-thiol (B109401) moiety. tandfonline.com

While direct studies on this compound as a VEGFR-2 inhibitor are not widely reported, derivatives of the quinoxaline scaffold are recognized as promising candidates for inhibiting various kinases, including c-Met kinase and phosphodiesterases. sci-hub.segoogle.com The known anticancer activity of a 3-(Bromomethyl)-2-(2-chlorophenyl)-5-methylquinoxaline derivative suggests potential interaction with protein kinases, a common mechanism for such compounds. smolecule.com

Table 1: VEGFR-2 Inhibition by Selected Quinoxaline Derivatives

| Compound ID | Quinoxaline Core | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 11e | 3-Methylquinoxalin-2(1H)-one | 2.6 | tandfonline.com |

| 12k | 3-Methylquinoxaline-2-thiol | 2.9 | tandfonline.com |

| 17b | 3-Methylquinoxaline | 2.7 | nih.gov |

| 27a | 3-Methylquinoxalin-2(1H)-one | 3.2 | tandfonline.com |

Exploration of Antimicrobial Properties (e.g., Antibacterial, Antifungal)

Quinoxaline derivatives are a well-established class of antimicrobial agents, with some acting as antibiotics that inhibit the growth of Gram-positive bacteria by inhibiting RNA synthesis. silae.it Their broad-spectrum activity has prompted the synthesis of numerous analogues to combat bacteria and fungi. nih.govscholarsresearchlibrary.come-journals.in

Research has demonstrated that modifications to the quinoxaline ring system significantly influence antimicrobial efficacy. Derivatives of 2-chloro-3-methylquinoxaline have been synthesized by replacing the chlorine atom with various thioether linkages, and these compounds were screened for antimicrobial activity. e-journals.in In another study, Schiff bases derived from 4-(2-methylquinoxalinyloxy)benzaldehyde and the corresponding benzamine showed notable antibacterial and antifungal activity. nih.govnih.gov

The results from these studies often indicate that the presence and nature of substituents are critical. For example, certain synthesized compounds showed high activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). scholarsresearchlibrary.com Similarly, significant antifungal activity against strains like Aspergillus niger and Candida albicans has been reported. researchgate.net

A derivative containing the 5-methylquinoxaline core, specifically 3-(Bromomethyl)-2-(2-chlorophenyl)-5-methylquinoxaline, has been noted for its potential antimicrobial properties, suggesting it may possess antibacterial and antifungal capabilities worthy of further investigation. smolecule.com

Table 2: Antimicrobial Activity of Selected Quinoxaline Derivatives

| Compound Class | Target Organisms | Activity Level | Reference |

|---|---|---|---|

| Schiff bases of 3-methylquinoxaline | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, C. albicans | Good to excellent activity for some derivatives. | nih.gov |

| Pentacyclic quinoxaline derivative (10) | Candida albicans, Aspergillus flavus | High antifungal activity (MIC 16 μg/mL). | mdpi.com |

| Quinoxaline sulfonamides | S. aureus, E. coli | Some derivatives showed higher activity than chloramphenicol. | mdpi.com |

Research into Anticancer Potential

The anticancer potential of quinoxaline derivatives is one of the most extensively researched areas. mdpi.com These compounds can induce apoptosis and inhibit cancer cell proliferation through various mechanisms, including kinase inhibition and DNA intercalation. smolecule.comnih.gov

Numerous studies have focused on designing quinoxaline derivatives as cytotoxic agents against a range of human cancer cell lines, such as breast (MCF-7), liver (HepG2), and colon (HCT116) cancers. mdpi.comnih.gov For instance, derivatives of 3-methylquinoxaline have demonstrated potent antiproliferative activity. nih.gov One study found that a 3-methylquinoxalin-2(1H)-one derivative was the most potent against both MCF-7 and HepG2 cell lines, with IC₅₀ values of 7.7 and 4.5 µM, respectively. tandfonline.com Further investigation showed this compound induced apoptosis and caused cell cycle arrest at the G2/M phase. nih.govtandfonline.com

SAR studies on different series of quinoxaline derivatives revealed that the substitution pattern is crucial for activity. In one series, 3-(methylquinoxalin-2-yl)amino derivatives were found to be more active than the corresponding quinoxalin-2-yl-amino or chloroquinoxalin-2-yl)amino derivatives against the HCT116 cell line. mdpi.com

The compound 3-(Bromomethyl)-2-(2-chlorophenyl)-5-methylquinoxaline has been specifically highlighted for its potential as an anticancer agent, with suggestions that it can inhibit cancer cell proliferation and induce apoptosis. smolecule.com This points to a promising avenue for developing novel anticancer drugs based on the 5-methylquinoxaline scaffold.

Table 3: Cytotoxic Activity of Selected Quinoxaline Derivatives Against Cancer Cell Lines

| Compound ID/Class | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 27a (3-Methylquinoxalin-2(1H)-one deriv.) | HepG2 | 4.5 | tandfonline.com |

| 27a (3-Methylquinoxalin-2(1H)-one deriv.) | MCF-7 | 7.7 | tandfonline.com |

| VIIIc (3-Methylquinoxalin-2-yl)amino deriv.) | HCT116 | 2.5 | mdpi.com |

| XVa (3-Chloroquinoxalin-2-yl)amino deriv.) | HCT116 | 4.4 | mdpi.com |

Studies on Anti-inflammatory Activity

Quinoxaline derivatives have also been investigated for their anti-inflammatory properties. nih.govmdpi.com Inflammation is linked to the activity of enzymes like lipoxygenase (LOX), which is involved in the production of pro-inflammatory leukotrienes. unav.edu Therefore, designing LOX inhibitors is a viable strategy for developing new anti-inflammatory drugs.

Research into quinoxaline and quinoxaline 1,4-di-N-oxide derivatives has shown promising results. unav.edu A series of thioether derivatives of 2-chloro-3-methylquinoxaline were synthesized and screened for in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model. researchgate.net Several of the tested compounds showed good anti-inflammatory effects, with one derivative exhibiting 40.09% inhibition of edema. researchgate.net Another study on quinoxaline 1,4-di-N-oxide derivatives found a compound that produced an important in vivo anti-inflammatory effect (41% inhibition), similar to the reference drug indomethacin (B1671933) (47%). unav.edu

These findings indicate that the quinoxaline scaffold is a suitable template for developing new anti-inflammatory agents. Although specific studies on this compound derivatives are scarce, the general anti-inflammatory potential of the quinoxaline class suggests this would be a fruitful area of investigation. smolecule.com

In Silico Approaches to Drug Discovery and Pharmacokinetic Prediction (e.g., ADMET)

In modern drug discovery, in silico methods are indispensable for predicting the potential of a compound to be a successful drug. These computational tools, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, help to prioritize candidates for synthesis and testing, saving time and resources. tandfonline.comsemanticscholar.org

For quinoxaline derivatives, in silico studies have been crucial in understanding their mechanism of action and predicting their drug-likeness. Molecular docking has been used extensively to model the interaction of quinoxaline-based inhibitors with the active sites of enzymes like VEGFR-2. tandfonline.com These studies help to explain the binding modes and rationalize the observed SAR, guiding the design of more potent inhibitors. tandfonline.comtandfonline.com

ADMET prediction for various series of newly synthesized quinoxaline derivatives has also been performed. tandfonline.comtandfonline.com These studies assess properties such as aqueous solubility, blood-brain barrier (BBB) penetration, intestinal absorption, and potential for inhibiting cytochrome P450 enzymes (like CYP2D6). tandfonline.comtandfonline.com For example, in a study of 3-methylquinoxaline derivatives, most of the tested compounds were predicted to have good intestinal absorption and were likely to be non-inhibitors of CYP2D6, which are favorable pharmacokinetic properties. tandfonline.com Such in silico screening ensures that the designed molecules have a higher probability of possessing acceptable drug-like properties. semanticscholar.orgresearchgate.net

Conclusion and Future Perspectives

Summary of Current Research Trends and Knowledge Gaps

Current research on chloro-methylquinoxalines is heavily focused on the synthesis of novel derivatives and the evaluation of their biological activities. A significant trend involves the strategic modification of the quinoxaline (B1680401) scaffold to enhance its pharmacological effects, particularly as anticancer, antibacterial, and antifungal agents. nih.govresearchgate.net For instance, the replacement of the chlorine atom at the C-2 position with various ether linkages has been a common strategy to generate new compounds with potential antimicrobial properties. researchgate.net Additionally, the synthesis of quinoxaline derivatives bearing moieties like pyrazoles, thiazoles, and oxadiazoles (B1248032) has been explored to create hybrid molecules with enhanced biological profiles.

Despite these advancements, several knowledge gaps remain. A primary gap exists in the comprehensive understanding of the structure-activity relationships (SAR) for many of the synthesized derivatives. While numerous compounds have been screened for biological activity, detailed mechanistic studies are often lacking. Furthermore, there is a need for more research into the metabolic pathways and potential toxicities of these compounds. nih.gov Another area that warrants more attention is the exploration of green and sustainable synthetic methodologies for the production of chloro-methylquinoxalines, moving away from traditional methods that may involve harsh reagents and solvents. nih.gov

Emerging Synthetic Strategies for Chloro-Methylquinoxalines

The development of efficient and environmentally benign synthetic methods is a key focus in contemporary organic chemistry, and the synthesis of chloro-methylquinoxalines is no exception. Emerging strategies are moving towards one-pot syntheses, microwave-assisted reactions, and the use of recyclable catalysts to improve yields and reduce waste. nih.gov For example, the condensation of o-phenylenediamines with α-dicarbonyl compounds remains a fundamental approach, but modern variations are employing catalysts like copper sulfate (B86663) pentahydrate in aqueous media, which offers a more sustainable alternative to traditional solvents. researchgate.net

Another promising direction is the use of iridium complexes bearing N-heterocyclic carbene (NHC) ligands to catalyze the synthesis of 2-methylquinoxaline (B147225) derivatives from readily available starting materials like glycerol (B35011) and 1,2-phenylenediamines. mdpi.comresearchgate.net This catalytic system is attractive due to its high atom efficiency and the use of a sustainable C3 source. mdpi.com Furthermore, radical-mediated approaches are being investigated for the functionalization of sp2 systems, which could offer novel routes for the construction of N-heterocycles like quinoxalines without the need for pre-functionalized starting materials. acs.org

Future Directions in Derivatization and Functionalization for Targeted Applications

Future research will likely focus on more targeted derivatization and functionalization of the 2-chloro-5-methylquinoxaline core to develop compounds with specific applications. This will involve a deeper integration of computational modeling and in silico screening to predict the biological activity and pharmacokinetic properties of new derivatives before their synthesis. nih.gov For instance, docking studies can help in designing molecules that bind effectively to specific biological targets, such as the VEGFR-2 kinase in the case of anticancer drug development. nih.govnih.gov

The introduction of fluorine atoms or trifluoromethyl groups is a well-established strategy in medicinal chemistry to modulate the properties of drug candidates, and this approach is being increasingly applied to quinoxaline derivatives. nih.gov The unique properties of fluorine can enhance metabolic stability, binding affinity, and bioavailability. The development of quinoxaline 1,4-dioxides is another area of active research, as these compounds exhibit a broad spectrum of biological activities and can be activated under hypoxic conditions, making them promising candidates for targeting solid tumors. nih.govmdpi.com

Prospects for Novel Applications in Advanced Materials and Pharmaceutical Development

The unique photophysical and electronic properties of the quinoxaline ring system open up possibilities for their use in advanced materials. Quinoxaline-based polymers are being investigated for their potential in organic light-emitting diodes (OLEDs) and polymer solar cells (PSCs). researchgate.net The ability to tune the electronic properties of these polymers by modifying the substituents on the quinoxaline core makes them attractive for developing next-generation electronic devices. Future work in this area will likely focus on designing and synthesizing novel quinoxaline-containing monomers and polymers with optimized charge transport properties and device performance. researchgate.net

In pharmaceutical development, the prospects for this compound and its derivatives remain bright. The quinoxaline scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds. researchgate.net Continued exploration of this scaffold is expected to yield new drug candidates for a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders. nih.govresearchgate.net The development of quinoxaline derivatives as selective inhibitors of specific enzymes or receptors will be a key area of focus. For example, recent studies have identified 3-methylquinoxaline derivatives as potent VEGFR-2 inhibitors and apoptosis inducers, highlighting their potential as anticancer agents. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 2-Chloro-5-methylquinoxaline, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via chloroacetylation of quinoxaline precursors. For example, chloroacetyl chloride in the presence of triethylamine (TEA) facilitates halogenation at the 2-position, followed by methylation at the 5-position under anhydrous K₂CO₃/DMF reflux conditions . Characterization via NMR and X-ray crystallography (using tools like ORTEP-3 for structural validation) is critical to confirm regioselectivity and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent positions and electronic environments. Infrared (IR) spectroscopy identifies functional groups (e.g., C-Cl stretching at ~550–600 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides definitive structural proof .

Q. How should researchers handle stability and storage of this compound to ensure experimental reproducibility?

- Methodological Answer : The compound is stable under inert atmospheres but degrades in the presence of moisture or oxidizers. Store in airtight containers at –20°C with desiccants. Monitor decomposition via periodic TLC or HPLC, as degradation products (e.g., quinoxaline derivatives) may interfere with reactivity studies .

Advanced Research Questions

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations model electron density distributions to identify reactive sites. For instance, the 2-chloro group’s electrophilicity can be quantified using Fukui indices. Pair these results with experimental kinetics (e.g., monitoring Cl⁻ release under varying pH) to validate computational predictions .

Q. How can contradictions in reported synthetic yields (e.g., 60–85%) be systematically addressed?

- Methodological Answer : Variability often arises from impurities in starting materials or inconsistent reaction conditions. Replicate experiments using standardized reagents (≥99% purity) and controlled anhydrous environments. Compare yields via statistical analysis (e.g., ANOVA) and characterize byproducts via GC-MS to identify competing pathways .

Q. What strategies validate the biological activity of this compound derivatives without conflating structure-activity relationships (SAR)?

- Methodological Answer : Employ orthogonal assays (e.g., enzyme inhibition, cytotoxicity profiling) to isolate specific interactions. For example, in anticancer studies, compare IC₅₀ values across cell lines while controlling for compound stability. Use SAR tables to correlate substituent effects (e.g., methyl vs. chloro positions) with bioactivity .

Q. How do crystallographic data resolve ambiguities in the tautomeric forms of this compound under varying pH?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at pH 2–12 identifies dominant tautomers. For instance, protonation at N1 under acidic conditions stabilizes the keto form, while deprotonation at alkaline pH favors enolate structures. Pair crystallographic data with computational pKa predictions to map tautomeric equilibria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.